Cas no 2172248-81-4 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid)

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid
- 2172248-81-4
- EN300-1538905
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
-
- インチ: 1S/C26H32N2O5/c1-4-17(13-25(30)31)27-24(29)14-23(16(2)3)28-26(32)33-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-23H,4,13-15H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)
- InChIKey: VPBIJCOSSGBABH-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(NC(CC(=O)O)CC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 660
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 105Ų
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1538905-50mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1538905-2500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1538905-250mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1538905-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1538905-500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1538905-100mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1538905-5000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1538905-10000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1538905-1000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 1000mg |
$3368.0 | 2023-09-26 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid 関連文献
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acidに関する追加情報
Introduction to 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic Acid (CAS No. 2172248-81-4)
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid, identified by its CAS number 2172248-81-4, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial laboratories.
The molecular structure of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid is characterized by its intricate arrangement of functional groups, which contribute to its unique chemical properties. The presence of a fluorenylmethoxycarbonyl (Fmoc) group and an amide linkage in its backbone suggests potential applications in the synthesis of peptides and other bioactive molecules. This structural feature is particularly intriguing for researchers exploring novel therapeutic agents.
In recent years, there has been a surge in the interest towards compounds that can modulate biological pathways associated with various diseases. The 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Its ability to interact with biological targets at the molecular level makes it a valuable candidate for drug discovery programs.
One of the most compelling aspects of this compound is its synthetic versatility. The Fmoc group, a protective group commonly used in peptide synthesis, allows for controlled modification and purification of peptides. This feature is particularly useful in the development of peptide-based drugs, where precision and purity are critical. The 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid serves as a building block that can be further modified to create more complex molecules with enhanced biological activity.
Recent studies have demonstrated the efficacy of derivatives of this compound in preclinical models. For instance, researchers have reported that certain analogs exhibit potent anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NFκB), a transcription factor involved in inflammation and immune responses. These findings highlight the potential of this compound as a lead molecule for the development of novel anti-inflammatory therapies.
The chemical stability and solubility profile of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid are also areas of significant interest. Its ability to remain stable under various conditions makes it suitable for formulation into drug products, ensuring consistent delivery and efficacy. Additionally, its solubility characteristics can be tailored through structural modifications, which is crucial for achieving optimal pharmacokinetic properties.
In the context of drug development, the synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed reactions, are often employed to achieve the desired structure efficiently. These methodologies not only enhance the scalability of production but also allow for the introduction of additional functional groups to fine-tune biological activity.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling studies have provided valuable insights into its interactions with biological targets, helping researchers predict potential side effects and optimize drug design. These computational approaches are increasingly integrated into drug discovery pipelines, accelerating the development process and reducing costs associated with experimental trials.
The future prospects for 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid are promising, with ongoing research aimed at uncovering new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical reality. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists are poised to unlock the full potential of this compound in addressing unmet medical needs.
In conclusion, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino-4-methylpentanamidopentanoic acid (CAS No. 2172248-81-4) represents a significant advancement in pharmaceutical research. Its unique molecular structure, synthetic versatility, and promising biological activities make it a compelling candidate for further exploration. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative therapies that improve patient outcomes.
2172248-81-4 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid) 関連製品
- 1049260-08-3(2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide)
- 2287312-54-1([3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)
- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)
- 2108550-91-8(3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride)
- 1779445-49-6(2,5-diazabicyclo2.2.1heptane-1-carboxylic acid)
- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)
- 1214381-05-1(3-phenylpyridine-4-carbaldehyde)
- 1097822-39-3(2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid)
- 2790095-60-0(N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide)
- 2098024-13-4(2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol)